molecular formula C9H9NO B1402989 3-Cyclopropylisonicotinaldehyde CAS No. 1063960-86-0

3-Cyclopropylisonicotinaldehyde

Cat. No.: B1402989
CAS No.: 1063960-86-0
M. Wt: 147.17 g/mol
InChI Key: KDYLTSWNWYBRIC-UHFFFAOYSA-N
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Description

3-Cyclopropylisonicotinaldehyde: is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It is a derivative of isonicotinaldehyde, featuring a cyclopropyl group attached to the third carbon of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

IUPAC Name

3-cyclopropylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-3-4-10-5-9(8)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYLTSWNWYBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744797
Record name 3-Cyclopropylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063960-86-0
Record name 3-Cyclopropylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisonicotinaldehyde typically involves the cyclopropylation of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopropylisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylisonicotinaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functional group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and development .

Biological Activity

3-Cyclopropylisonicotinaldehyde is an organic compound with the molecular formula C9H9NOC_9H_9NO and a molecular weight of 147.17 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclopropylation of isonicotinaldehyde. A common method includes reacting isonicotinaldehyde with cyclopropyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cellular integrity.

Anticancer Properties

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activities. This interaction disrupts various biochemical pathways, leading to the observed biological effects .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Isonicotinaldehyde Lacks cyclopropyl group; less sterically hinderedLimited antimicrobial effects
Cyclopropylbenzaldehyde Contains a benzene ring instead of a pyridine ringVaries; less studied
Cyclopropylpyridine Lacks aldehyde group; affects reactivityLimited applications

This compound stands out due to the combination of the cyclopropyl group and the aldehyde functional group on the pyridine ring, imparting distinct chemical reactivity and potential biological activity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Study on Anticancer Properties

In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for its cytotoxic effects. The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant anticancer activity through apoptosis induction confirmed by flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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